![molecular formula C8H8F2N2O B3152244 2-amino-N-(3,4-difluorophenyl)acetamide CAS No. 731795-74-7](/img/structure/B3152244.png)
2-amino-N-(3,4-difluorophenyl)acetamide
Overview
Description
“2-amino-N-(3,4-difluorophenyl)acetamide” is a chemical compound with the molecular formula C8H8F2N2O . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-amino-N-(3,4-difluorophenyl)acetamide” is defined by its molecular formula C8H8F2N2O . The molecular weight of the compound is 222.62 .Physical And Chemical Properties Analysis
“2-amino-N-(3,4-difluorophenyl)acetamide” is a white to beige crystalline powder that is soluble in methanol, ethanol, and chloroform. It has a melting point of 131-133°C and a boiling point of 317°C. The pKa value of the compound is 7.8, indicating that it is a weakly basic compound.Scientific Research Applications
Proteomics Research
“2-amino-N-(3,4-difluorophenyl)acetamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.
Pharmacological Activities
There have been recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . As a derivative of phenoxy acetamide, “2-amino-N-(3,4-difluorophenyl)acetamide” could potentially have similar pharmacological activities. These could include anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.
Antibacterial Properties
The compound has been associated with potent antibacterial properties . It could be engineered to overcome efflux liability, a mechanism in bacteria that often thwarts the development of novel antibiotics.
Organic Synthesis
“2-amino-N-(3,4-difluorophenyl)acetamide” can be used in organic synthesis . It can be synthesized from 3’,4’-Difluoroacetophenone, indicating its potential use in the synthesis of other complex organic compounds.
Drug Design and Development
Given its pharmacological activities, “2-amino-N-(3,4-difluorophenyl)acetamide” could be used in drug design and development . Medicinal chemists could use this compound to design new pharmaceuticals or improve the processes by which existing pharmaceuticals are made.
Study of Molecular Interactions
The compound could be used to study molecular interactions . This involves researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties.
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(3,4-difluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-5(3-7(6)10)12-8(13)4-11/h1-3H,4,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEOZYCTTXSZOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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